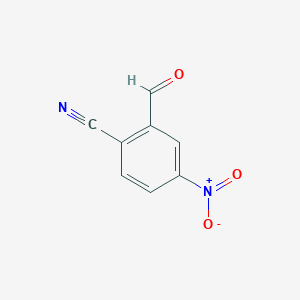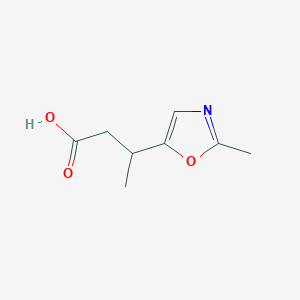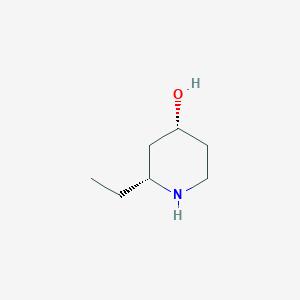
(Z)-2-Methoxy-5-((3,4,5-trimethoxyphenyl)diazenyl)phenyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Methoxy-5-((3,4,5-trimethoxyphenyl)diazenyl)phenyl dihydrogen phosphate is a complex organic compound characterized by its unique structural features. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple methoxy groups and a diazenyl linkage contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Methoxy-5-((3,4,5-trimethoxyphenyl)diazenyl)phenyl dihydrogen phosphate typically involves multiple steps. One common approach starts with the preparation of the diazenyl intermediate, which is then subjected to phosphorylation to yield the final product. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and chemical industries.
化学反応の分析
Types of Reactions
(Z)-2-Methoxy-5-((3,4,5-trimethoxyphenyl)diazenyl)phenyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-2-Methoxy-5-((3,4,5-trimethoxyphenyl)diazenyl)phenyl dihydrogen phosphate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it a valuable tool for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the development of advanced materials and coatings.
作用機序
The mechanism of action of (Z)-2-Methoxy-5-((3,4,5-trimethoxyphenyl)diazenyl)phenyl dihydrogen phosphate involves its interaction with specific molecular targets. The diazenyl linkage and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular pathways and biological effects.
類似化合物との比較
Similar Compounds
- (Z)-1-[(2′,4′-dimethoxy-3′-nitro)-phenyl]-2-[(3″,4″,5″-trimethoxy)-phenyl]ethene
- 2-amino-4-methyl-6-(3,4,5-trimethoxy-phenyl)-pyrimidine
Uniqueness
Compared to similar compounds, (Z)-2-Methoxy-5-((3,4,5-trimethoxyphenyl)diazenyl)phenyl dihydrogen phosphate stands out due to its unique diazenyl linkage and multiple methoxy groups. These structural features contribute to its distinctive chemical properties and reactivity, making it a valuable compound for various scientific applications.
特性
分子式 |
C16H19N2O8P |
|---|---|
分子量 |
398.30 g/mol |
IUPAC名 |
[2-methoxy-5-[(3,4,5-trimethoxyphenyl)diazenyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C16H19N2O8P/c1-22-12-6-5-10(7-13(12)26-27(19,20)21)17-18-11-8-14(23-2)16(25-4)15(9-11)24-3/h5-9H,1-4H3,(H2,19,20,21) |
InChIキー |
AHKKMWCXAUJWOX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)N=NC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



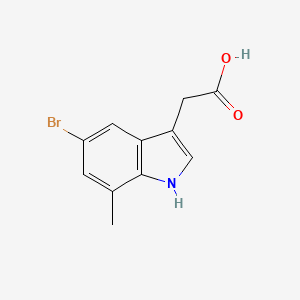

![7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13349120.png)
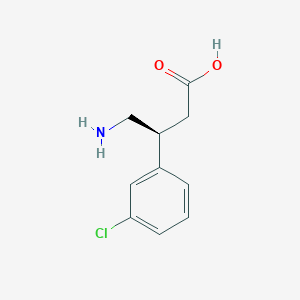



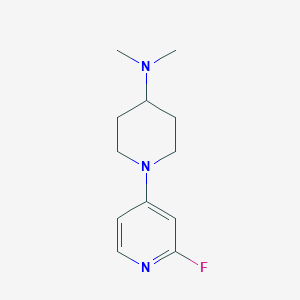
![Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate](/img/structure/B13349153.png)
